molecular formula C22H28N4O2S B6133581 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol

2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol

Cat. No. B6133581
M. Wt: 412.6 g/mol
InChI Key: DLSYUQVALNDSKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol, also known as BZP, is a psychoactive drug that has been used recreationally. However, BZP has also been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. In

Scientific Research Applications

2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol has been shown to have dopaminergic and serotonergic activity, which may be beneficial for these conditions. Additionally, 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol has been studied for its potential use as a diagnostic tool for imaging studies of the brain.

Mechanism of Action

2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol acts as a dopamine and serotonin reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other psychoactive drugs such as amphetamines and cocaine. 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol has also been shown to have affinity for the α2-adrenergic receptor, which may contribute to its effects.
Biochemical and Physiological Effects:
2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol has been shown to have a number of biochemical and physiological effects. In animal studies, 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol has been shown to increase locomotor activity and induce hyperthermia. 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol has also been shown to increase dopamine and serotonin levels in the brain. However, the exact physiological effects of 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol in humans are not well understood.

Advantages and Limitations for Lab Experiments

2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-understood mechanism of action. Additionally, 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol has been shown to have dopaminergic and serotonergic activity, which may be beneficial for studying neurological disorders. However, 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol also has several limitations. It has been shown to have toxic effects in some animal studies, and its effects in humans are not well understood. Additionally, 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol has been used recreationally, which may make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol. One area of interest is the potential therapeutic applications of 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol for neurological disorders. Additionally, further research is needed to understand the physiological effects of 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol in humans. Finally, studies are needed to determine the long-term effects of 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol use and its potential for abuse. Overall, 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol is a promising compound for future research in the field of neuroscience.

Synthesis Methods

2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol can be synthesized through a multi-step process that involves the reaction of benzothiadiazole with piperazine and 4-ethoxybenzyl chloride. The resulting product is then reduced to form the final compound, 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol. The synthesis method of 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol has been extensively studied and optimized for large-scale production.

properties

IUPAC Name

2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-[(4-ethoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2S/c1-2-28-20-6-3-17(4-7-20)15-26-11-10-25(16-19(26)9-12-27)14-18-5-8-21-22(13-18)24-29-23-21/h3-8,13,19,27H,2,9-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSYUQVALNDSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol

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